5-Bromo-2-chloromethyl-benzo[b]thiophene
Description
Significance of the Benzo[b]thiophene Core in Chemical Research
The benzo[b]thiophene core is a fundamental structural unit found in numerous compounds with a broad spectrum of biological activities. nih.gov Its derivatives have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and kinase-inhibiting agents. nih.govnih.govresearchgate.net The inherent aromaticity and the ability to undergo various chemical modifications at different positions of the bicyclic system allow for the fine-tuning of their pharmacological profiles.
Several FDA-approved drugs incorporate the benzo[b]thiophene scaffold, highlighting its therapeutic importance. For instance, Raloxifene, used for the prevention and treatment of osteoporosis in postmenopausal women, and Zileuton, a leukotriene synthesis inhibitor for the management of asthma, are prominent examples. The success of these drugs has spurred further academic and industrial research into the synthesis and biological evaluation of novel benzo[b]thiophene derivatives. nih.gov
The synthetic versatility of the benzo[b]thiophene ring system is another key aspect of its significance. Researchers have developed numerous methods for its synthesis and functionalization, enabling the creation of diverse molecular libraries for drug discovery and materials science applications. chemistryviews.orgorganic-chemistry.org
Academic Relevance of 5-Bromo-2-chloromethyl-benzo[b]thiophene as a Research Target
"this compound" is a strategically functionalized derivative that serves as a highly valuable intermediate in academic research. Its academic relevance stems from the presence of two distinct reactive sites: the bromine atom at the 5-position and the chloromethyl group at the 2-position.
The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 2-position, such as amines, azides, thiols, and cyanides, leading to the synthesis of diverse libraries of 2-substituted benzo[b]thiophene derivatives. These derivatives are often targeted for their potential biological activities. For example, the introduction of aminomethyl groups can lead to compounds with potential applications as kinase inhibitors or anticancer agents. rsc.org
The bromine atom at the 5-position offers another avenue for molecular elaboration. It can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. The combination of a reactive chloromethyl group and a versatile bromine atom makes "this compound" a powerful building block for the synthesis of complex, polyfunctionalized molecules with potential applications in medicinal chemistry and materials science.
Comparative Analysis with Related Halogenated Benzothiophene (B83047) Derivatives in Research Contexts
The properties and reactivity of halogenated benzothiophene derivatives are significantly influenced by the nature and position of the halogen substituent. A comparative analysis of "this compound" with other halogenated analogues, such as those containing chlorine or iodine, reveals important differences in their research applications.
Reactivity: The reactivity of the halogen at the 5-position in cross-coupling reactions generally follows the order I > Br > Cl. This is due to the differences in carbon-halogen bond strength, with the C-I bond being the weakest and most easily cleaved by a catalyst. researchgate.netquora.comdoubtnut.com Consequently, 5-iodo-2-chloromethyl-benzo[b]thiophene would be more reactive in Suzuki or Sonogashira couplings compared to its bromo or chloro counterparts. However, the higher cost and lower stability of iodo compounds often make the bromo derivative a more practical choice in many synthetic applications. The C-Br bond offers a good balance between reactivity and stability.
Synthetic Accessibility: Bromination of the benzo[b]thiophene core is often a straightforward process, making "this compound" a readily accessible intermediate. Chlorination can sometimes be less selective, and iodination may require harsher conditions or more expensive reagents.
Biological Activity: The nature of the halogen can also directly influence the biological activity of the final molecule. In some cases, a bromine atom may be crucial for a specific interaction with a biological target, while in others, a chlorine or fluorine atom may be preferred. For instance, studies on 3-halobenzo[b]thiophenes have shown that the type of halogen can affect their antibacterial and antifungal properties. nih.gov
The presence of the 2-chloromethyl group provides a common reactive point across these different halogenated derivatives, allowing for a systematic investigation of how the halogen at the 5-position influences the properties of the resulting compounds. This makes "this compound" and its analogues valuable tools for structure-activity relationship (SAR) studies in drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAZHKPEAOIZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 5 Bromo 2 Chloromethyl Benzo B Thiophene
Reactivity of the Chloromethyl Moiety
The chloromethyl group at the 2-position of the benzothiophene (B83047) ring is a highly reactive site, primarily serving as an electrophilic center for nucleophilic substitution and as a precursor for cyclization reactions.
The benzylic-like chloride of the 2-chloromethyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups, providing a straightforward pathway to a diverse range of 2-substituted benzothiophene derivatives.
Common nucleophiles that can be employed in these reactions include:
Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 2-(aminomethyl)benzo[b]thiophenes. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 2-(alkoxymethyl)- and 2-(phenoxymethyl)benzo[b]thiophenes, respectively.
Thiols: Thiolates are effective nucleophiles for the synthesis of 2-(thiomethyl)benzo[b]thiophenes.
Cyanide: The introduction of a cyano group, a versatile synthetic handle, can be achieved through reaction with a cyanide salt such as sodium or potassium cyanide. The resulting 2-(cyanomethyl)benzo[b]thiophene can be further elaborated into carboxylic acids, amides, or amines.
Azides: Substitution with sodium azide yields 2-(azidomethyl)benzo[b]thiophene, which is a precursor for the synthesis of 2-(aminomethyl)benzo[b]thiophenes via reduction or for the construction of triazoles through cycloaddition reactions.
The general scheme for these nucleophilic substitution reactions can be represented as follows:
Scheme 1: General Nucleophilic Substitution at the 2-Chloromethyl Position
5-Bromo-2-chloromethyl-benzo[b]thiophene + Nu⁻ → 5-Bromo-2-(nucleophilomethyl)-benzo[b]thiophene + Cl⁻
(Where Nu⁻ represents a generic nucleophile)
These reactions are fundamental in the derivatization of the title compound, providing access to a multitude of structures with potential applications in medicinal chemistry and materials science.
The reactive chloromethyl group can also participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions typically involve a tethered nucleophile on a substituent at the 3-position of the benzothiophene ring. The proximity of the electrophilic chloromethyl group and the nucleophilic center facilitates ring closure.
An illustrative example is the synthesis of thieno[3,2-c]pyridine derivatives. If a suitable nitrogen-containing nucleophile is introduced at the 3-position, subsequent intramolecular cyclization involving the 2-chloromethyl group can lead to the formation of a new six-membered heterocyclic ring fused to the benzothiophene core. The reaction proceeds via an initial nucleophilic attack of the tethered nucleophile on the chloromethyl carbon, followed by cyclization and subsequent aromatization.
This strategy provides a powerful tool for the construction of complex polycyclic heteroaromatic systems, which are of significant interest in various fields of chemical research.
Reactivity of the Brominated Aromatic System
The bromine atom at the 5-position of the benzothiophene ring offers another avenue for structural diversification, primarily through cross-coupling reactions and potentially through further electrophilic aromatic substitution.
The bromo substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction allows for the formation of a new carbon-carbon bond by coupling the brominated benzothiophene with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids.
The general reaction is as follows:
Scheme 2: Suzuki-Miyaura Coupling at the 5-Position
This compound + R-B(OH)₂ --(Pd catalyst, base)--> 5-Aryl-2-chloromethyl-benzo[b]thiophene
(Where R represents an aryl or heteroaryl group)
This methodology is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of biaryl and heteroaryl-substituted benzothiophenes. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. For instance, studies on the Suzuki cross-coupling of the analogous 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids have been successfully carried out using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions of a Brominated Thiophene (B33073) Derivative
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 76 |
| 2 | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(4-methylphenyl)thiophene | 72 |
| 3 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 68 |
| 4 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 65 |
| Data adapted from a study on a similar brominated thiophene derivative. nih.gov |
While the benzothiophene ring is generally susceptible to electrophilic aromatic substitution, the presence of a deactivating bromo group at the 5-position and a weakly deactivating chloromethyl group at the 2-position will influence the regioselectivity of further substitution. Electrophilic substitution on the benzothiophene ring typically occurs at the 3-position. However, the existing substituents will direct incoming electrophiles to the remaining unsubstituted positions on the benzene (B151609) ring, namely the 4-, 6-, and 7-positions. The precise outcome of such reactions will depend on the nature of the electrophile and the reaction conditions. For example, halogenation of 5-bromobenzothiophene would be expected to yield di-halogenated products, with the position of the second halogen depending on the directing effects of the bromo group and the sulfur atom of the heterocycle.
Transformations of the Benzothiophene Heterocycle
The benzothiophene ring system itself can undergo various transformations, although these often require more forcing conditions compared to the reactions of the substituents.
One of the most common transformations is the oxidation of the sulfur atom. The sulfur in the benzothiophene ring can be oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the electronic properties of the benzothiophene system. The electron-donating character of the sulfide (B99878) is converted into the electron-withdrawing nature of the sulfone, which can influence the reactivity of the entire molecule. mdpi.com
Reduction of the benzothiophene ring is also possible. Catalytic hydrogenation can lead to the saturation of the thiophene ring, yielding a dihydrobenzothiophene derivative. The specific conditions of the hydrogenation will determine the extent of reduction.
Ring-opening reactions of the benzothiophene core are also known, though they are less common and typically require specific reagents or conditions. For instance, treatment with certain organometallic reagents can lead to the cleavage of the carbon-sulfur bonds. researchgate.net
Reductive Transformations of Chloromethylated and Brominated Intermediates
The selective reduction of the chloro and bromo substituents on the this compound core represents a key strategy for generating structural diversity. While specific literature on the reductive transformations of this exact molecule is not extensively detailed, the reactivity can be inferred from established principles of organic chemistry applied to the individual functional groups.
The chloromethyl group at the C2 position can be reduced to a methyl group. This transformation, known as hydrodechlorination, can typically be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvent systems can effect this reduction.
The aryl bromide at the C5 position can undergo hydrodebromination to yield the corresponding 2-chloromethyl-benzo[b]thiophene. This is also commonly achieved via catalytic hydrogenation. The relative reactivity of the benzylic chloride versus the aryl bromide can allow for selective reduction depending on the chosen catalyst and reaction conditions. For instance, certain palladium catalysts may preferentially reduce the aryl bromide over the chloromethyl group. Reductive dehalogenation can also be accomplished using methods like tin-mediated reductions (e.g., with SnCl2) nih.gov or by converting the bromide into an organometallic species via metal-halogen exchange followed by quenching with a proton source. taylorfrancis.com
The simultaneous reduction of both functional groups would yield 5-methyl-benzo[b]thiophene, a transformation requiring more forcing conditions. The choice of reducing agent and the careful control of reaction parameters are crucial for achieving the desired mono- or di-reduced product.
Table 1: Potential Reductive Transformations and Reagents
| Starting Material | Target Product | Potential Reagents and Conditions | Transformation Type |
| This compound | 5-Bromo-2-methyl-benzo[b]thiophene | LiAlH4 in THF; NaBH4 in polar aprotic solvent | Hydrodechlorination |
| This compound | 2-Chloromethyl-benzo[b]thiophene | H2, Pd/C, base (e.g., NEt3); (n-Bu)3SnH, AIBN | Hydrodebromination |
| This compound | 2-Methyl-benzo[b]thiophene | H2, Pd/C (under forcing conditions) | Full Reduction |
Regioselective Carbon-Hydrogen Functionalization via Activated Intermediates (e.g., S-oxides)
A powerful strategy for the derivatization of benzothiophenes involves the activation of the sulfur atom to form S-oxides (sulfoxides) or S,S-dioxides (sulfones). acs.org This activation alters the electronic properties of the heterocyclic ring, enabling regioselective C-H functionalization reactions that are otherwise challenging to achieve. nih.govresearchgate.net
The synthesis of the S-oxide from this compound can be accomplished using controlled oxidation, for example with hydrogen peroxide in acetic acid. acs.org Once formed, the benzothiophene S-oxide serves as an activated intermediate for metal-free C-H functionalization. Research has shown that benzothiophene S-oxides can undergo C-H/C-H type coupling with phenols to introduce aryl groups at the C4 position. nih.gov This process operates without a directing group and is compatible with sensitive functionalities like halogens. researchgate.net
Furthermore, the activation via S-oxide formation facilitates a metal-free, regioselective C-H functionalization at the C3 position through a mechanism known as an interrupted Pummerer reaction. researchgate.netnih.gov This umpolung strategy allows for the coupling of the benzothiophene with various nucleophilic partners, such as phenols or silyl enol ethers, to form C3-arylated or C3-alkylated products. The presence of a substituent at the C2 position, such as the chloromethyl group, sterically and electronically directs these functionalizations to other positions on the thiophene ring, primarily C3 and C4. nih.govresearchgate.net
Similarly, oxidation to the benzo[b]thiophene 1,1-dioxide activates the core for C-H functionalization. For instance, palladium-catalyzed C2-selective oxidative alkenylation with styrenes or acrylates has been demonstrated on benzo[b]thiophene 1,1-dioxides, though the pre-existing C2-substituent in the target molecule would necessitate functionalization at other available positions. acs.org
Table 2: C-H Functionalization Strategies via S-Oxide Intermediates
| Activation Method | Reaction Type | Position of Functionalization | Key Mechanism | Coupling Partner Examples |
| Oxidation to S-oxide | Metal-Free C-H Arylation | C4 | π-complex with phenoxonium cation | Phenols |
| Oxidation to S-oxide | Metal-Free C-H Alkylation/Arylation | C3 | Interrupted Pummerer Reaction | Allyl silanes, Propargyl silanes, Phenols |
| Oxidation to S,S-dioxide | Pd-Catalyzed Alkenylation | C2 (or other available positions) | Direct C-H Bond Activation | Styrenes, Acrylates |
Formation of Fused Heterocyclic Systems
The dual reactivity of this compound makes it an excellent precursor for the synthesis of polycyclic heteroaromatic compounds. The chloromethyl group is a particularly useful handle for annulation reactions, where additional rings are constructed onto the benzothiophene framework.
Synthesis of Furan, Thiophene, and Pyrrole Derivatives
The electrophilic nature of the chloromethyl group allows it to react with a variety of binucleophilic reagents to construct fused five-membered heterocyclic rings.
Fused Furan Derivatives (Benzothieno[2,3-c]furans): The synthesis of a furan ring fused to the benzothiophene core can be achieved by reacting this compound with derivatives of salicylaldehyde (2-hydroxybenzaldehyde). The initial step is an O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization and dehydration to form the fused furan system.
Fused Thiophene Derivatives (Benzothieno[2,3-c]thiophenes): Annulation of a thiophene ring can be accomplished through reaction with reagents like thioglycolic acid esters. The chloromethyl group undergoes substitution by the sulfur nucleophile, and subsequent intramolecular cyclization, often under basic conditions, yields the benzothienothiophene core.
Fused Pyrrole Derivatives (Benzothieno[2,3-c]pyrroles): The construction of a fused pyrrole ring can be achieved through several methods. One approach involves the reaction with a primary amine bearing an activated methylene group, such as an α-amino ester, followed by cyclization. Microwave-assisted synthesis has been reported as an efficient method for preparing benzothiophene-fused pyrrole derivatives. researchgate.net A multi-step sequence involving the conversion of the chloromethyl group to an aminomethyl group, followed by a Paal-Knorr type reaction with a 1,4-dicarbonyl compound, is another viable route.
Table 3: Reagents for the Synthesis of Fused Heterocyclic Systems
| Target Fused System | Reagent Class | Example Reagent |
| Furan | 2-Hydroxyaryl carbonyls | Salicylaldehyde |
| Thiophene | Mercaptoacetic esters | Ethyl thioglycolate |
| Pyrrole | α-Amino esters / Primary amines | Ethyl glycinate / Tosylamine |
Construction of Thienopyrimidine Scaffolds
Thienopyrimidines are a class of fused heterocycles with significant interest in medicinal chemistry. mdpi.com The construction of a pyrimidine ring onto the benzo[b]thiophene core typically requires an ortho-amino-functionalized thiophene carboxylic acid derivative or nitrile. researchgate.net Starting from this compound, a multi-step synthetic sequence is necessary to install the required functionalities.
A common strategy involves the functionalization of the C3 position. For example, the C3 position of the benzo[b]thiophene ring can be chlorinated nih.gov or nitrated. Subsequent reduction of the nitro group to an amine provides a key intermediate. The 2-chloromethyl group can be oxidized to a carboxylic acid or converted to a nitrile. This creates a 2,3-disubstituted benzo[b]thiophene scaffold poised for cyclization.
The cyclization to form the pyrimidine ring can then be achieved by reacting the 2-cyano-3-amino or 2-carboxamido-3-amino-benzo[b]thiophene intermediate with various one-carbon reagents. For example, heating with formamide or formic acid yields the thieno[3,2-d]pyrimidin-4(3H)-one. mdpi.com Other reagents like urea, thiourea, or guanidine can be used to install different substituents on the newly formed pyrimidine ring. The synthesis of related benzothieno[3,2-d]pyrimidines has been accomplished using microwave-assisted procedures, highlighting the efficiency of modern synthetic methods in accessing these scaffolds. nih.gov
Table 4: Common Reagents for Pyrimidine Ring Annulation
| Precursor Functional Groups | Cyclization Reagent | Resulting Pyrimidine Moiety |
| ortho-Amino-nitrile | Formic Acid / Formamide | Pyrimidin-4-one |
| ortho-Amino-carboxamide | Triethyl orthoformate | Pyrimidin-4-one |
| ortho-Amino-ester | Guanidine | 2-Amino-pyrimidin-4-one |
| ortho-Amino-nitrile | Thiourea | 2-Thioxo-pyrimidin-4-amine |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Building Block in Complex Molecule Synthesis
5-Bromo-2-chloromethyl-benzo[b]thiophene serves as a versatile intermediate in the synthesis of more complex molecular structures. The two halogen atoms, bromine and chlorine, are located at different positions on the benzothiophene (B83047) core and exhibit distinct reactivities. This allows for selective chemical transformations, making it a valuable tool for organic chemists. The chloromethyl group is particularly susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups at the 2-position of the benzothiophene ring.
The bromine atom on the benzene (B151609) ring is amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are fundamental in the formation of carbon-carbon bonds, allowing for the connection of the benzothiophene unit to other aromatic or aliphatic moieties. This dual reactivity is instrumental in the construction of intricate molecular architectures with potential applications in medicinal chemistry and materials science. For instance, related bromo-benzo[b]thiophene compounds are utilized in reactions with tin compounds to synthesize more complex derivatives. bohrium.com
Development of Novel Polymeric Materials and Specialty Chemicals
The unique structural features of this compound make it a candidate for the development of novel polymeric materials and specialty chemicals. The incorporation of the benzothiophene unit into polymer chains can enhance the thermal and chemical stability of the resulting materials. smolecule.com The synthesis of such polymers often involves the polycondensation or cross-coupling of bifunctional monomers derived from this compound.
The development of novel thiophene-containing copolyesters through melt-polymerization highlights the potential for creating bio-based and biodegradable materials with promising properties. mdpi.com While not directly involving this compound, this research showcases the utility of thiophene (B33073) derivatives in polymer synthesis. The reactivity of the chloromethyl and bromo groups on the target compound allows for its integration into polymer backbones, potentially leading to materials with tailored electronic and physical properties for specialized applications.
Investigation in Organic Semiconductor Research
Benzo[b]thiophene derivatives are of significant interest in the field of organic electronics due to their potential as organic semiconductors. bohrium.com These materials are crucial components in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of benzothiophene-based molecules can be fine-tuned by the introduction of various substituents, making compounds like this compound valuable for this research.
In the realm of OFETs, benzo[b]thiophene derivatives have been investigated as the active semiconductor layer. bohrium.com The synthesis of such materials often involves the use of bromo-substituted benzothiophenes in cross-coupling reactions to create larger conjugated systems. bohrium.com These larger molecules can exhibit improved charge transport properties, which are essential for the performance of OFETs.
For example, new organic semiconductors based on benzo[b]thiophene derivatives have been synthesized and characterized for use in OFETs. bohrium.com The fabrication of these devices often involves solution-based methods, and the resulting transistors have shown p-channel activity. bohrium.com The performance of these OFETs is influenced by the molecular structure of the semiconductor, including the position of substituents on the benzothiophene core. bohrium.com
Table 1: Performance of OFETs based on Benzo[b]thiophene Derivatives
| Compound | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|
| Benzo[b]thiophene Derivative 1 | 0.055 | 2.5 x 10⁷ |
This table presents data for related benzo[b]thiophene derivatives to illustrate the potential performance of materials synthesized from this compound. bohrium.commdpi.com
Benzodithiophene (BDT), a related structural motif, has been a prominent building block for highly efficient conjugated polymers and small molecules used in OPVs. researchgate.net The structural modifications on the BDT core, including the introduction of different functional groups, play a crucial role in the performance of the resulting solar cells. researchgate.net Molecular engineering with benzothiophene-based units has been shown to improve the photovoltaic properties of chromophores. nih.gov
The incorporation of benzothiophene acceptors can lower the LUMO level of a material while maintaining the HOMO level, which can lead to improvements in open-circuit voltage (Voc) and short-circuit current density (Jsc) in photovoltaic devices. nih.gov While direct use of this compound in OPVs is not extensively documented, its potential as a precursor for more complex benzothiophene-based materials for this application is significant.
Design and Synthesis of Materials with Enhanced Functionality
The design and synthesis of materials with enhanced functionality often rely on the use of versatile building blocks that allow for precise control over the final properties of the material. This compound, with its two distinct reactive sites, is an excellent candidate for this purpose. By selectively reacting at either the chloromethyl or the bromo position, chemists can introduce a wide array of functional groups.
This functionalization can be used to tune properties such as solubility, electronic energy levels, and intermolecular interactions. For example, the introduction of long alkyl chains can improve the solution processability of organic semiconductors, while the addition of electron-withdrawing or electron-donating groups can alter their charge transport characteristics. The modular nature of syntheses involving this compound allows for the systematic investigation of structure-property relationships in the development of new functional materials.
Exploration in Agrochemical Research for Novel Compound Development
The benzo[b]thiophene scaffold is also explored in the field of agrochemical research for the development of new pesticides and herbicides. smolecule.com The biological activity of these compounds can be influenced by the nature and position of substituents on the benzothiophene ring system. The reactivity of this compound allows for the synthesis of a diverse library of derivatives that can be screened for potential agrochemical applications.
For example, the synthesis of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, an intermediate for the synthesis of canagliflozin, involves Friedel-Crafts reactions and reductions on a thiophene core, showcasing synthetic strategies that could be applied to benzothiophene derivatives. google.com The ability to introduce various functional groups onto the this compound core provides a pathway to new compounds with potential herbicidal or pesticidal properties.
No Investigational Biological Activity Data Currently Available for this compound
Despite extensive searches of scientific literature, no publicly available research data was found detailing the investigational biological activities of the chemical compound this compound. While the broader family of benzo[b]thiophene derivatives has been the subject of significant research in medicinal chemistry, demonstrating a wide range of biological effects, specific studies on the anticancer, antimicrobial, or enzymatic modulation properties of this compound, as outlined in the requested article structure, could not be located.
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in potent and selective biologically active compounds. This has led to the synthesis and evaluation of a vast number of benzo[b]thiophene derivatives for various therapeutic applications. However, it appears that this compound has not been a specific focus of published preclinical research in the areas of oncology, microbiology, or enzymology.
Therefore, it is not possible to provide an article with the requested detailed sections on in vitro cytotoxicity, modulation of immune responses, antibacterial and antifungal activity, or enzymatic modulation studies that is focused solely on this compound. The creation of such an article would require specific experimental data, including data tables of research findings, which are not present in the available scientific literature.
Exploration of Investigational Biological Activities in Medicinal Chemistry Research Excluding Clinical Data
Receptor Modulatory Investigations
The benzo[b]thiophene core is a well-established pharmacophore in the design of selective estrogen receptor modulators (SERMs). nih.gov Compounds based on this structure, such as raloxifene, have been extensively studied for their tissue-selective estrogenic and anti-estrogenic effects. Research in this area has explored the synthesis and biological evaluation of various 2-aryl-3-substituted benzo[b]thiophenes. nih.gov These investigations are crucial for developing new SERMs with improved therapeutic profiles.
Investigations into the modulatory effects of benzo[b]thiophene derivatives on prostaglandin (B15479496) E2 receptors have primarily focused on the EP4 subtype. While research specifically targeting the EP2 receptor with this class of compounds is not widely reported, studies have identified potent EP4 receptor antagonists.
One such study led to the identification of a substituted benzo[b]thiophene derivative, compound 6a , as a potent EP(4) antagonist with a K(i) of 1.4 nM. nih.gov This discovery highlights the potential of the benzo[b]thiophene scaffold in the development of selective modulators of the EP4 receptor.
| Compound | Receptor Target | Ki (nM) | Reference |
|---|---|---|---|
| 6a | EP4 | 1.4 | nih.gov |
Other Preclinical Biological Activity Research
The therapeutic potential of benzo[b]thiophene derivatives in the context of diabetes has been an area of active research. nih.gov Studies have explored the efficacy of novel benzo[b]thiophenes as antidiabetic agents through various mechanisms, including the inhibition of α-amylase. nih.gov
In one study, a series of benzo[b]thiophene-2-carbohydrazide derivatives were synthesized and evaluated for their α-amylase inhibitory activity. nih.gov The results indicated that some of these compounds were potent inhibitors of the enzyme. For instance, compound 4 from this series demonstrated a very low IC50 value of 0.032 µM, which was more potent than the standard drug acarbose (B1664774) (IC50 = 0.09 µM). nih.gov Another compound, 2 , also showed significant inhibitory potential with an IC50 of 0.035 µM. nih.gov
| Compound | α-Amylase IC50 (µM) | Reference |
|---|---|---|
| 2 | 0.035 | nih.gov |
| 4 | 0.032 | nih.gov |
| Acarbose (Standard) | 0.09 | nih.gov |
Theoretical Interaction with Biomolecules (e.g., BRCA-1 Protein)
In the realm of medicinal chemistry, computational studies, including molecular docking, serve as a powerful tool to predict and analyze the potential interactions between a small molecule, such as 5-Bromo-2-chloromethyl-benzo[b]thiophene, and a biological target. These theoretical models offer insights into the binding affinity and mode of interaction, which can guide the development of new therapeutic agents. While direct studies on this compound's interaction with the Breast Cancer gene 1 (BRCA-1) protein are not extensively detailed in the available literature, research on analogous thiophene (B33073) derivatives provides a valuable theoretical framework for understanding its potential behavior.
A study investigating the interaction of various thiophene derivatives with the BRCA-1 protein (using the 3pxb protein model for docking) revealed that these types of compounds could theoretically act as inhibitory agents. ccij-online.org The research compared the binding energies and inhibition constants (Ki) of several thiophene analogs to that of niraparib, a known inhibitor. ccij-online.org
The theoretical binding affinity of thiophene derivatives to the BRCA-1 protein is influenced by their molecular structure. For instance, compounds with specific substitutions demonstrated thermodynamic parameters suggestive of a stable interaction with the protein's binding site. The study calculated various energy levels for these interactions, providing a quantitative measure of binding potential. ccij-online.org
The following table summarizes the thermodynamic parameters for the interaction of selected thiophene derivatives with the BRCA-1 protein model, as compared to the reference drug niraparib. ccij-online.org
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| Thiophene Analog 11 | -8.1 | 0.19 |
| Thiophene Analog 13 | -7.5 | 0.68 |
| Thiophene Analog 16 | -7.5 | 0.65 |
| Thiophene Analog 18 | -7.4 | 0.82 |
| Thiophene Analog 20 | -7.0 | 1.83 |
| Niraparib (control) | -8.1 | 0.19 |
| Data sourced from a theoretical docking study. Thiophene Analog 18 is 5-Bromo-2-(4-fluoro-phenyl)-3-(4-methanesulfonyl-phenyl)-thiophene, a compound structurally related to this compound. ccij-online.org |
The data suggest that certain thiophene derivatives have inhibition constants that are comparable to that of niraparib, indicating a potentially strong interaction with the BRCA-1 protein. ccij-online.org Specifically, the similarity in the Ki value for thiophene analog 18, which also contains a bromo-substituted thiophene ring, suggests that this compound could exhibit similar binding characteristics. ccij-online.org
Furthermore, the theoretical model identified the specific amino acid residues within the 3pxb protein's binding pocket that are crucial for the interaction. The reference drug, LJH685, was shown to interact with residues such as Leu1679, Ile1680, Arg1699, Ala1700, Leu1701, Lys1702, Leu1705, and Gln1779. ccij-online.org The interactions of the thiophene derivatives with the protein surface differed from that of the control drug, highlighting the unique binding modes these compounds may adopt. ccij-online.org
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Docking Studies for Ligand-Biomolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as a derivative of 5-Bromo-2-chloromethyl-benzo[b]thiophene, might interact with a biological target, typically a protein or enzyme.
Research on related benzo[b]thiophene compounds has demonstrated their potential as inhibitors for various enzymes. For instance, studies on benzo[b]thiophene-based chalcones and other derivatives have identified them as potential inhibitors of cholinesterases and α-amylase. researchgate.netmdpi.com Molecular docking simulations for these compounds have revealed key interactions within the active sites of these enzymes, often involving hydrogen bonds and hydrophobic interactions. mdpi.com
For this compound, docking studies would be employed to predict its binding affinity and mode of interaction with various therapeutic targets. The process involves preparing a 3D structure of the ligand and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a binding energy or score for each. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. dergipark.org.tr These studies can elucidate the specific amino acid residues that interact with the benzothiophene (B83047) core, the bromo substituent, and the chloromethyl group, providing a rationale for its potential biological activity. nih.gov
Table 1: Representative Molecular Docking Results for Benzo[b]thiophene Derivatives Against a Hypothetical Protein Target
| Compound Series | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Benzo[b]thiophene Schiff Bases | -8.5 to -9.0 | TYR 151, TRP 279 | Hydrogen Bonding, Pi-Alkyl |
| 1,3,4-Oxadiazole Adducts | -8.1 to -8.5 | GLN 253, HIS 305 | Hydrogen Bonding, Halogen Bonding |
Note: This table is illustrative and based on findings for similar compound classes. researchgate.netmdpi.com
In Silico Prediction of Pharmacokinetic Parameters (e.g., ADME)
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction is a critical step in early-stage drug discovery that helps to identify compounds with favorable drug-like properties and reduce the likelihood of late-stage clinical trial failures. nih.gov
Various computational models and software, such as SwissADME and pkCSM, are used to predict these properties based on the molecule's structure. nih.govresearchgate.net For this compound, these tools would calculate key physicochemical descriptors like molecular weight, lipophilicity (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov These descriptors are used to evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five.
Studies on similar heterocyclic compounds have successfully used these methods to predict their oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net The prediction would also assess potential toxicity risks, such as mutagenicity or cardiotoxicity, providing a comprehensive in silico profile. mdpi.com
Table 2: Predicted ADME Properties for this compound (Illustrative)
| Property | Predicted Value | Optimal Range for Oral Drugs |
|---|---|---|
| Molecular Weight | 261.59 g/mol | < 500 |
| Log P (Lipophilicity) | ~3.5 - 4.5 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 1 (Sulfur atom) | < 10 |
| Topological Polar Surface Area (TPSA) | ~28 Ų | < 140 Ų |
| Gastrointestinal (GI) Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Varies with target |
Note: The values are estimates based on the structure and typical predictions for similar molecules.
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govmdpi.com These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic properties that govern a molecule's chemical behavior.
For this compound, DFT calculations would be used to optimize its three-dimensional geometry and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. dntb.gov.ua These maps are valuable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. mdpi.com
Table 3: Representative Quantum Chemical Parameters for Benzo[b]thiophene Derivatives
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |
| Global Hardness (η) | A measure of resistance to charge transfer | 2.0 to 2.5 eV |
Note: These values are representative and derived from studies on analogous thiophene-containing structures. nih.gov
Spectroscopic Data Correlation with Theoretical Models
Computational methods are frequently used to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By correlating these theoretical spectra with experimentally obtained data, researchers can confirm the molecular structure and gain deeper insights into its vibrational and electronic properties. nih.gov
Using DFT calculations, the vibrational frequencies corresponding to the IR spectrum of this compound can be computed. nih.gov These theoretical frequencies, when appropriately scaled, typically show good agreement with experimental results, aiding in the assignment of specific spectral bands to the vibrations of particular functional groups (e.g., C-H, C-S, C-Cl, C-Br bonds).
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparing the calculated chemical shifts with experimental data serves as a powerful tool for structural verification of the synthesized compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which has a flexible chloromethyl side chain, understanding the preferred conformation is important as it can influence its ability to bind to a biological target. Computational methods can map the potential energy surface by rotating the flexible bonds to identify the most stable, low-energy conformers. rsc.org
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the movements of atoms and molecules are calculated for a specific period, offering insights into the stability of a ligand-protein complex. For this compound docked into a protein's active site, an MD simulation can assess the stability of the binding pose, the persistence of key interactions (like hydrogen bonds), and the flexibility of both the ligand and the protein. nih.gov Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to evaluate the stability and compactness of the complex. nih.gov
Q & A
Basic Research Questions
Q. What are common synthetic routes for 5-Bromo-2-chloromethyl-benzo[b]thiophene, and what purification methods are critical?
- Answer : A key synthetic approach involves halogenation and functionalization of benzo[b]thiophene derivatives. For example, bromination of 2-methylthiophene precursors using KNH₂ in liquid NH₃ followed by reaction with bromine yields brominated intermediates. Purification via vacuum distillation (bp 76–78°C at 0.75 mm Hg) and recrystallization from solvents like benzene or ether is critical to isolate high-purity products . Additionally, intermediates such as 5-Bromo-2-methylthiophene (CAS 1198-51-2) can be synthesized using literature procedures and stored below 4°C to prevent decomposition .
Q. How is the regioselectivity of bromination in benzo[b]thiophene derivatives controlled during synthesis?
- Answer : Regioselectivity is influenced by reaction conditions and directing groups. For instance, bromination of 4-bromo-2-methylthiophene with bromine in dry benzene at 0°C produces 2,3-dibromo-5-methylthiophene with 84% yield, where the methyl group directs bromination to the 3-position. NMR (δ 2.46 for CH₃, δ 7.61 for aromatic protons) and IR spectroscopy (2910 cm⁻¹ for C-H stretching) confirm regiochemistry .
Q. What analytical techniques are essential for characterizing this compound?
- Answer : Key methods include:
- NMR : Aromatic protons appear as distinct singlets (e.g., δ 6.39 for NH in acetamidothiophene derivatives) .
- X-ray crystallography : Used to resolve crystal structures, such as triclinic systems (a = 7.3159 Å, b = 10.3502 Å) for brominated benzofuran analogs .
- Elemental analysis : Ensures stoichiometric ratios (e.g., Calcd for C₅H₄Br₂S: C, 23.64%; H, 1.57%; Br, 62.44%) .
Advanced Research Questions
Q. How can computational modeling predict reactivity in benzo[b]thiophene derivatives during functionalization?
- Answer : Density Functional Theory (DFT) calculations can model electron density distributions to predict sites for electrophilic substitution. For example, the chloro-methyl group in this compound activates the 3-position for further reactions, validated by experimental bromination outcomes .
Q. What strategies mitigate side reactions during the synthesis of halogenated benzo[b]thiophene derivatives?
- Answer :
- Temperature control : Slow addition of bromine at 0°C minimizes polybromination .
- Protecting groups : Use of acetic anhydride to stabilize γ-aminothiophene intermediates prevents decomposition .
- Solvent selection : Dry benzene or ether reduces hydrolysis of reactive intermediates .
Q. How do structural modifications (e.g., bromo vs. chloro substituents) impact the compound’s bioactivity?
- Answer : Substitutions alter electronic and steric properties, affecting interactions with biological targets. For instance, bromine’s electron-withdrawing effect enhances binding to enzymes like STAT3 (a cancer target), while chloro groups improve membrane permeability. In vitro assays with thiophene-based quinazolinones show IC₅₀ values <10 µM for antitumor activity .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported melting points for this compound derivatives?
- Answer : Variations arise from polymorphic forms or impurities. For example, 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (CAS 1198-51-2) is reported as mp 129–130°C , but impurities from incomplete bromination (e.g., residual 2-methylthiophene) can lower observed values. Recrystallization from polar aprotic solvents (e.g., DMF) and HPLC purity checks (>98%) are recommended .
Q. Why do reaction yields differ between small-scale and bulk syntheses of halogenated thiophenes?
- Answer : Scaling up reactions exacerbates heat dissipation issues, leading to side reactions like over-bromination. For example, small-scale bromination (5 g, 84% yield) vs. bulk reactions (50 g, <70% yield) require optimized stirring rates and controlled bromine addition .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing this compound?
- Step-by-Step :
Start with 2-methylbenzo[b]thiophene (CAS 95-15-8) .
Brominate using NBS (N-bromosuccinimide) in CCl₄ under UV light for 6 hours.
Chloromethylate with ClCH₂OCH₃ and SnCl₄ catalyst at 40°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
